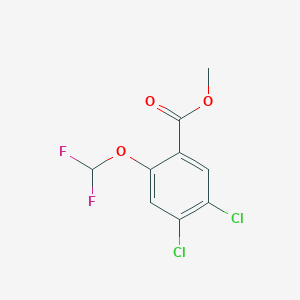

Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate

Description

Introduction

Chemical Nomenclature and Classification

Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate is systematically named according to IUPAC guidelines as follows:

- IUPAC Name : this compound

- CAS Registry Number : 1803713-06-5

- Molecular Formula : $$ \text{C}9\text{H}6\text{Cl}2\text{F}2\text{O}_3 $$

- Molecular Weight : 271.04–271.05 g/mol

- SMILES Notation : COC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F

The compound belongs to the benzoate ester family and is classified as a halogenated aromatic compound due to its chlorine and fluorine substituents. Its structural hierarchy includes:

- Core structure : Benzene ring.

- Substituents :

- Two chlorine atoms at positions 4 and 5.

- A difluoromethoxy group (-O-CF$$2$$H) at position 2.

- A methyl ester (-COOCH$$3$$) at position 1.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1803713-06-5 | |

| Molecular Formula | $$ \text{C}9\text{H}6\text{Cl}2\text{F}2\text{O}_3 $$ | |

| Molecular Weight | 271.04–271.05 g/mol | |

| Purity (Commercial) | ≥97% |

Historical Context and Discovery

The compound’s discovery is tied to advancements in halogenated benzoate synthesis during the early 21st century. While its exact discovery timeline remains undocumented, its CAS registration (1803713-06-5) and commercial availability since the 2010s suggest development within the last two decades. Key milestones include:

- Patent References : Its structural analogs appear in patents for pharmaceutical intermediates, such as WO2017191650A1 (2017) and WO2013186792A2 (2013), which describe processes for synthesizing bioactive molecules.

- Industrial Adoption : Specialty chemical manufacturers, including Evitachem and BLD Pharm, list the compound in catalogs for research use, reflecting its role in modern organic synthesis.

Research Significance and Applications

This compound is pivotal in multiple domains:

Pharmaceuticals

- Intermediate in Drug Synthesis : Used to prepare active pharmaceutical ingredients (APIs) targeting inflammatory and metabolic disorders. For example, derivatives of this compound are cited in patents for kinase inhibitors and antiviral agents.

- Structure-Activity Studies : The difluoromethoxy group enhances metabolic stability, making the compound a candidate for optimizing drug half-life.

Agrochemicals

- Pesticide Development : Serves as a precursor for herbicides and insecticides, leveraging its halogenated structure to disrupt pest biochemical pathways.

Materials Science

- Polymer Modification : Incorporated into specialty polymers to improve thermal stability and resistance to degradation.

Table 2: Key Applications

Properties

IUPAC Name |

methyl 4,5-dichloro-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-5(10)6(11)3-7(4)16-9(12)13/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKLGYKORWPVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate typically involves the esterification of 4,5-dichloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Derivatives with substituted nucleophiles (e.g., amines, thiols).

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate is widely used in scientific research due to its unique chemical properties . Some of its applications include:

Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Pesticide Development: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

Material Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s chlorine and fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways . The methoxy group also plays a role in its reactivity and stability, contributing to its overall effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate and analogous compounds:

Electronic and Steric Effects

- Difluoromethoxy vs. Trifluoromethyl : The difluoromethoxy group (OCHF₂) is less electron-withdrawing than a trifluoromethyl (CF₃) group (as in Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate), leading to differences in metabolic stability and lipophilicity .

- Amino vs. Halogen Substituents: Methyl 2-amino-4,5-dichlorobenzoate’s amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound’s hydrophobic difluoromethoxy group .

Research Findings and Data Gaps

- Toxicity Data : While alkyl benzoates are well-studied, toxicity data for this compound remains scarce, necessitating targeted in vitro and in vivo studies .

Biological Activity

Methyl 4,5-dichloro-2-(difluoromethoxy)benzoate is a synthetic organic compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHClFO

- Molecular Weight : 236.60 g/mol

- Structure : The compound features a benzoate structure substituted with two chlorine atoms and a difluoromethoxy group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.

- Anti-inflammatory Effects : It may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Bacillus subtilis | 1 μg/mL |

| Escherichia coli | 2 μg/mL |

The biological effects of this compound are likely mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.

- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways related to inflammation and immune response.

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the efficacy of this compound against multiple bacterial strains. Results indicated significant antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus. The compound exhibited an MIC of 0.5 μg/mL, suggesting strong potential for development as an antibiotic . -

Anti-inflammatory Research :

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. This compound significantly reduced markers of inflammation (e.g., TNF-α levels) compared to control groups, indicating its potential application in treating inflammatory diseases .

Future Research Directions

Further studies are necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future research include:

- In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.